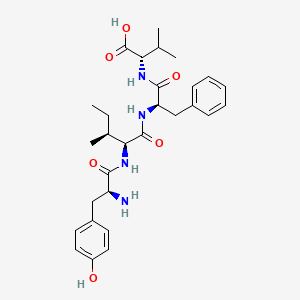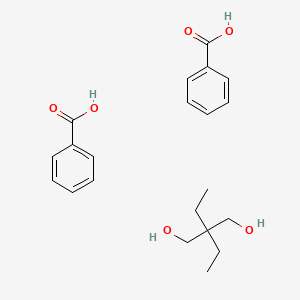
Benzoic acid;2,2-diethylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;2,2-diethylpropane-1,3-diol is a compound that combines the properties of benzoic acid and 2,2-diethylpropane-1,3-diol Benzoic acid is a simple aromatic carboxylic acid, while 2,2-diethylpropane-1,3-diol is a diol with two hydroxyl groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,2-diethylpropane-1,3-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2,2-diethylpropane-1,3-diol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;2,2-diethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the diol can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The aromatic ring in benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Oxidation of the diol can produce diketones or carboxylic acids.
Reduction: Reduction of benzoic acid yields benzyl alcohol.
Substitution: Substitution reactions on the aromatic ring can produce various substituted benzoic acids.
Applications De Recherche Scientifique
Benzoic acid;2,2-diethylpropane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids and diols.
Mécanisme D'action
The mechanism of action of benzoic acid;2,2-diethylpropane-1,3-diol involves its interaction with various molecular targets and pathways. The carboxylic acid group in benzoic acid can form hydrogen bonds with proteins and enzymes, affecting their activity. The diol moiety can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Neopentyl glycol:
Trimethylolpropane: Another diol with three hydroxyl groups, used in the production of polyesters and alkyd resins.
Pentaerythritol: A polyol with four hydroxyl groups, used in the manufacture of explosives and resins.
Uniqueness
Benzoic acid;2,2-diethylpropane-1,3-diol is unique due to the combination of an aromatic carboxylic acid and a diol in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
93485-77-9 |
|---|---|
Formule moléculaire |
C21H28O6 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
benzoic acid;2,2-diethylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-7(4-2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3 |
Clé InChI |
GUBPOABWLJXUCB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


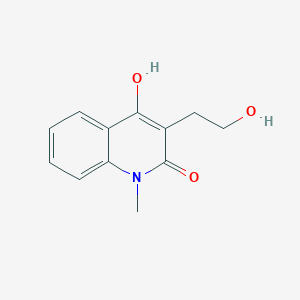

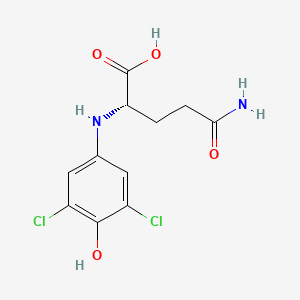
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
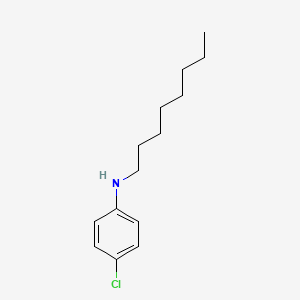
![N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide](/img/structure/B14369290.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
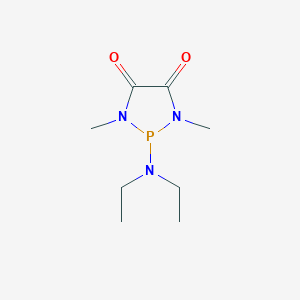
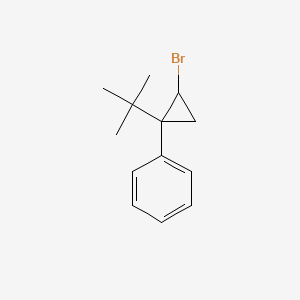

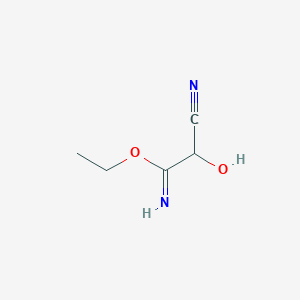
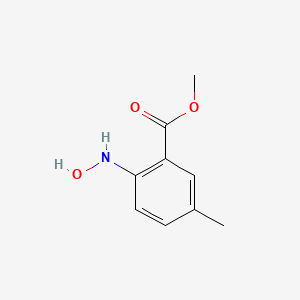
![5-({1-[5-Chloro-2-(2,4-dibromophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14369338.png)
